molecular formula C17H22ClNO3 B385316 Methyl 4-chloro-3-(3-cyclohexylpropanamido)benzoate CAS No. 313403-18-8

Methyl 4-chloro-3-(3-cyclohexylpropanamido)benzoate

Cat. No.: B385316
CAS No.: 313403-18-8
M. Wt: 323.8g/mol
InChI Key: ZGYPQYZRYUNOIT-UHFFFAOYSA-N
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Description

Methyl 4-chloro-3-(3-cyclohexylpropanamido)benzoate is a chemical compound with the molecular formula C17H22ClNO3 and a molecular weight of 323.8 g/mol. This compound has gained attention in scientific research due to its promising applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-chloro-3-(3-cyclohexylpropanamido)benzoate typically involves the esterification of 4-chloro-3-(3-cyclohexylpropanamido)benzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and methanol.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

    Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid, while basic hydrolysis can be performed using sodium hydroxide.

Major Products Formed:

    Substitution Reactions: Depending on the nucleophile used, various substituted derivatives of the compound can be formed.

    Hydrolysis: The major products are 4-chloro-3-(3-cyclohexylpropanamido)benzoic acid and methanol.

Scientific Research Applications

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to investigate its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 4-chloro-3-(3-cyclohexylpropanamido)benzoate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

    Methyl 4-chlorobenzoate: Similar in structure but lacks the amido and cyclohexylpropanamido groups.

    Methyl 3-(3-cyclohexylpropanamido)benzoate: Similar but lacks the chlorine atom.

Uniqueness: Methyl 4-chloro-3-(3-cyclohexylpropanamido)benzoate is unique due to the presence of both the chlorine atom and the cyclohexylpropanamido group, which may contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

methyl 4-chloro-3-(3-cyclohexylpropanoylamino)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22ClNO3/c1-22-17(21)13-8-9-14(18)15(11-13)19-16(20)10-7-12-5-3-2-4-6-12/h8-9,11-12H,2-7,10H2,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGYPQYZRYUNOIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)Cl)NC(=O)CCC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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